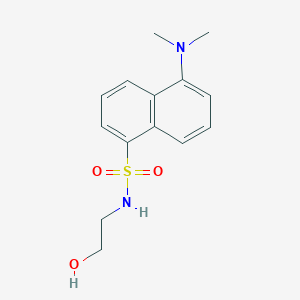

5-(二甲氨基)-N-(2-羟乙基)萘-1-磺酰胺

描述

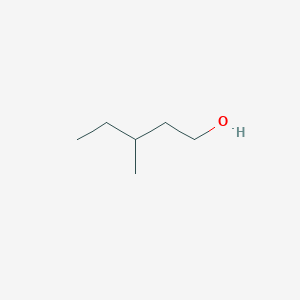

5-(Dimethylamino)-N-(2-hydroxyethyl)naphthalene-1-sulfonamide is a compound of interest in various scientific fields due to its unique chemical structure and properties. It belongs to the family of sulfonamide compounds, which are known for their diverse applications in chemistry and biology.

Synthesis Analysis

The synthesis of derivatives similar to 5-(dimethylamino)-N-(2-hydroxyethyl)naphthalene-1-sulfonamide often involves nucleophilic substitution reactions, ring-opening of aziridine precursors, and fluorination reactions. For instance, the synthesis of ApoSense compound [18F]NST732, a related compound, was achieved by direct fluorination of an aziridine precursor, highlighting the complexity and specificity of synthesizing such molecules (Basuli et al., 2012).

Molecular Structure Analysis

Molecular structure analysis of similar compounds has been conducted using techniques such as X-ray crystallography, which provides detailed insights into the arrangement of atoms within a molecule. This information is crucial for understanding the compound's reactivity and interactions with other molecules.

Chemical Reactions and Properties

The chemical reactions and properties of 5-(dimethylamino)-N-(2-hydroxyethyl)naphthalene-1-sulfonamide and its derivatives can vary widely. These compounds are often involved in binding studies, where their ability to interact with proteins or enzymes is explored. For example, the reversible binding of 5-(dimethylamino)naphthalene-1-sulfonic acid (DNS) to serum albumin has been monitored by changes in fluorescence intensity, providing insights into the compound's chemical properties and potential applications in biochemistry (Doody et al., 1982).

Physical Properties Analysis

The physical properties of such compounds, including solubility, fluorescence, and binding affinity, are essential for their application in various fields. For example, studies have shown that certain derivatives exhibit solvatochromism and large positive solvatochromic shifts in polar solvents, indicating their potential use as fluorescent probes or sensors (Wong et al., 2007).

科学研究应用

双质子海绵的形成:1-氨基-4,5-双(二甲氨基)萘的氧化导致基于二苯并[a,h]吩嗪和 1,1'-偶氮萘的双“质子海绵”的形成,表明在各种化学过程中具有潜在的应用 (Vlasenko, Ozeryanskii, & Pozharskii, 2011).

与人碳酸酐酶 II 的结合:丹酰胺是一种与 5-(二甲氨基)-N-(2-羟乙基)萘-1-磺酰胺相关的化合物,它以疏水口袋的形式与人碳酸酐酶 II 结合。这为设计高效抑制剂和锌生物传感器的应用提供了新的线索 (Nair, Elbaum, & Christianson, 1996).

细胞膜研究:丹酰尸胺是一种衍生物,被掺入细胞的质膜中,表明其作为细胞膜研究中的新型荧光探针的用途 (Pincus, Chung, Chace, & Gross, 1975).

血清白蛋白的荧光探针:它充当血清白蛋白的中链脂肪酸结合位点的荧光探针,表明结合位点的高度疏水性和较小的极性 (Doody, Gotto, & Smith, 1982).

钴(ii)-磺酰胺配合物中的磁各向异性:钴(ii)-磺酰胺配合物的配位几何与磁各向异性相关,表明在磁性材料中的应用 (Wu 等人,2019).

食品化学:在食品化学中,它用于使用重、轻丹酰同位素定量饮料中的氨基酸,在葡萄酒、菠萝汁和佛手柑汁中提供准确的结果 (Mazzotti 等人,2012).

混合胶束研究:对掺入胆固醇的磷脂和胆汁盐的混合胶束的研究表明,荧光探针的荧光会降低,这表明堆积和疏水作用在结合探针中的重要性 (Narayanan, Paul, & Balaram, 1980).

荧光乙烯基-二间甲苯基硼烷的合成:源自 5-(二甲氨基)-N-(丙-2-炔基)萘-1-磺酰胺的荧光乙烯基和乙炔基-二间甲苯基硼烷的合成显示出在有机发光二极管中的潜在用途 (Wong 等人,2007).

安全和危害

Safety precautions for handling this compound include avoiding contact with air and water due to potential violent reactions and possible flash fire . It should be handled under inert gas and protected from moisture . The container should be kept tightly closed and stored in a cool place . It should not be subjected to grinding, shock, or friction . Exposure to dust, fume, gas, mist, vapors, or spray should be avoided .

作用机制

Target of Action

Dansyl-ethanolamine, also known as 5-(dimethylamino)-N-(2-hydroxyethyl)naphthalene-1-sulfonamide, is primarily used as a reagent in biochemical research . It reacts with free amino groups of peptides and proteins , making it a useful tool for identifying N-terminal amino acids .

Mode of Action

Dansyl-ethanolamine reacts with free amines, yielding dansylated reaction products . This reaction occurs when dansyl chloride is incubated with amino acid standards or samples at room temperature in a sodium carbonate buffer for 60 minutes . The resulting dansylated products are well-retained on reverse-phase columns .

Biochemical Pathways

The primary biochemical pathway affected by dansyl-ethanolamine involves the derivatization of amino acids. This process enhances the retention of these compounds on reverse-phase columns, facilitating their analysis via liquid chromatography-mass spectrometry (LC-MS) .

Result of Action

The primary result of dansyl-ethanolamine’s action is the formation of dansylated amino acids. These compounds are fluorescent under UV light, which allows for their identification via thin-layer chromatography . This makes dansyl-ethanolamine a valuable tool for the identification of amino acids, particularly in peptide sequence determination .

Action Environment

The action of dansyl-ethanolamine can be influenced by various environmental factors. For instance, the pH, temperature, and water activity can affect the rate and extent of the reaction between dansyl-ethanolamine and free amines . Additionally, the compound’s stability may be affected by storage conditions . It’s recommended to store the compound at +2°C to +8°C .

属性

IUPAC Name |

5-(dimethylamino)-N-(2-hydroxyethyl)naphthalene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3S/c1-16(2)13-7-3-6-12-11(13)5-4-8-14(12)20(18,19)15-9-10-17/h3-8,15,17H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLNUFXNRCJFBMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30512747 | |

| Record name | 5-(Dimethylamino)-N-(2-hydroxyethyl)naphthalene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(dimethylamino)-N-(2-hydroxyethyl)naphthalene-1-sulfonamide | |

CAS RN |

5282-89-3 | |

| Record name | 5-(Dimethylamino)-N-(2-hydroxyethyl)-1-naphthalenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5282-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Dimethylamino)-N-(2-hydroxyethyl)naphthalene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4aS,7R,8S,8aR)-4,4,7,8-tetramethyl-8-[(E)-3-methyl-5-(3-methyl-6-methyliminopurin-7-yl)pent-3-enyl]-2,3,5,6,7,8a-hexahydro-1H-naphthalen-4a-ol](/img/structure/B47406.png)

![5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-N,N-dimethylnaphthalen-1-amine](/img/structure/B47415.png)

![Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate](/img/structure/B47430.png)